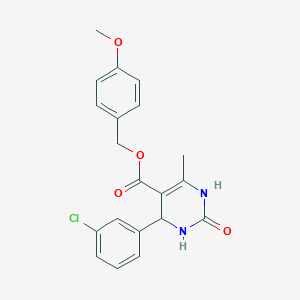![molecular formula C21H29N3O2 B4893734 N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)
N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a quinoline derivative that has been shown to have anti-inflammatory and anti-tumor properties.
科学的研究の応用
N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In addition, this compound has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and is involved in the expression of genes that promote cell survival and proliferation. This compound binds to the active site of the IKKβ kinase, which is responsible for the activation of NF-κB. This prevents the phosphorylation and degradation of the inhibitor protein IκB, which in turn inhibits the translocation of NF-κB to the nucleus and the expression of its target genes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and other immune cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the expression of VEGF and other angiogenic factors.
実験室実験の利点と制限
N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied and its mechanism of action is well understood. This compound has also been shown to be effective in a range of in vitro and in vivo models of inflammation and cancer.
One limitation of this compound is that it can be toxic at high concentrations, which may limit its use in some experiments. In addition, this compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of some experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide. One area of research is the development of more selective inhibitors that target specific components of the NF-κB pathway. Another area of research is the use of this compound in combination with other drugs to enhance its anti-tumor or anti-inflammatory effects. This compound may also have potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with chronic inflammation.
合成法
N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 8-quinolinecarboxaldehyde with 4-piperidinone to form 1-(8-quinolinylmethyl)-4-piperidinol. This intermediate is then reacted with 2-methoxyethylamine and propanoyl chloride to form this compound. The final product is purified using column chromatography and characterized using spectroscopic methods.
特性
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(quinolin-8-ylmethyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-26-15-12-22-20(25)8-7-17-9-13-24(14-10-17)16-19-5-2-4-18-6-3-11-23-21(18)19/h2-6,11,17H,7-10,12-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQLPRIDIGAVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

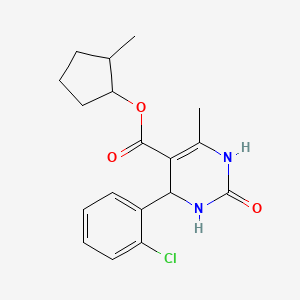
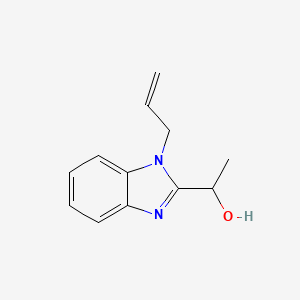

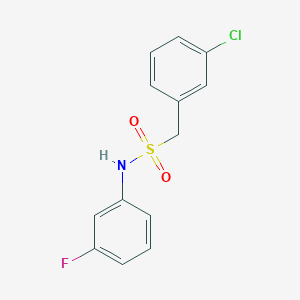
![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)
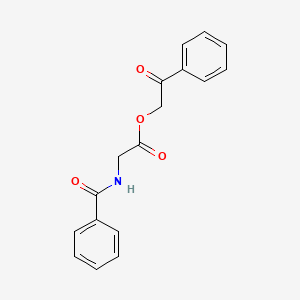

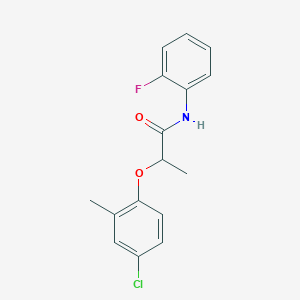
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)

![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)

